

sulfamonomethoxine pharmacokinetics

different species

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Compound Focus: Sulfamonomethoxine

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Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of **sulfamonomethoxine** across various species. Please note that differences in study design (e.g., dose, route of administration) mean that direct numerical comparisons should be made with caution. The data is best used to understand trends within a species.

Species	Administration Route & Dose	Half-Life ($t_{1/2}$)	Clearance (CL)	Volume of Distribution (V_d)	Key Metabolites Identified	Primary Excretion Route
Human	Oral	25.0 - 29.8 hr [1]	5.0 ± 1.3 mL/min [1]	11.7 ± 3.4 L ($V_{d_{ss}}$) [1]	N4-acetyl-SMM, N1-glucuronide-SMM [1]	Urine (~60% of dose) [1]
Cattle (Cow)	Intravenous (5 mg/kg)	10.3 ± 1.2 hr [2]	25.1 ± 2.6 mL/hr·kg [2]	0.37 ± 0.04 L/kg [2]	Information not specified in sources	Information not specified in sources

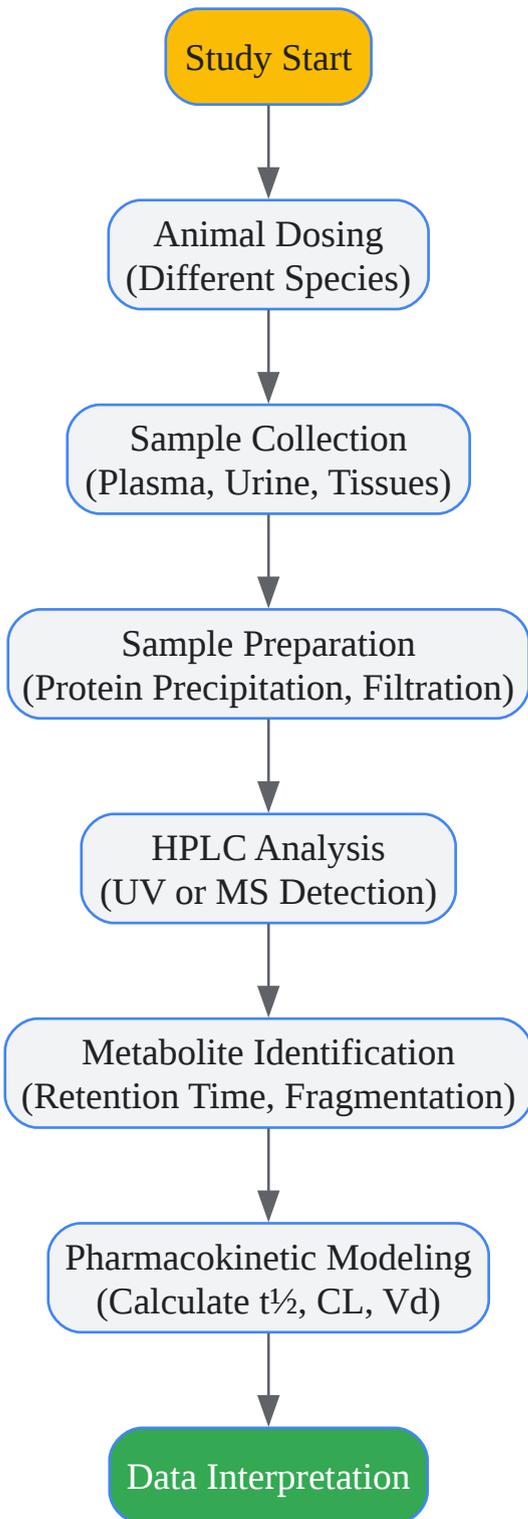
Species	Administration Route & Dose	Half-Life ($t_{1/2}$)	Clearance (CL)	Volume of Distribution (Vd)	Key Metabolites Identified	Primary Excretion Route
Pig	Not fully specified	Information not specified in sources	Information not specified in sources	Information not specified in sources	N4-acetyl-SMM [3]	Urine (primary route) [3]
Chicken	Oral gavage	Information not specified in sources	Information not specified in sources	Information not specified in sources	N4-acetyl-SMM [3]	Feces (primary route) [3]
Rat	Intramuscular	Information not specified in sources	Information not specified in sources	Information not specified in sources	N4-acetyl-SMM [3]	Urine (primary route) [3]
Rainbow Trout	Oral	~12.5 hr (at 10°C) [4]	Information not specified in sources	Information not specified in sources	N4-acetyl-SMM, N1-glucuronide [4]	Information not specified in sources

Metabolic Pathways and Species Variation

Sulfamonomethoxine is primarily metabolized through **N4-acetylation** and **N1-glucuronidation** [1] [5]. The relative importance of these pathways varies significantly by species, which affects the drug's clearance and residual markers.

- **N4-acetylation**: This is a major metabolic pathway in **humans, pigs, chickens, and rats** [1] [3]. The metabolite N4-acetyl-**sulfamonomethoxine** is often the primary metabolite found in these species. In food animals, the parent drug (SMM) itself is considered the **marker residue** for withdrawal time purposes, as it has a longer elimination half-life compared to its acetylated metabolite [3].
- **N1-glucuronidation**: This pathway is significant in **humans** and **rainbow trout** [1] [4]. In humans, the N1-glucuronide metabolite is directly measurable in excreta but not in plasma [1].

Below is a general workflow for characterizing these pathways, often used in the cited studies:



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Detailed Experimental Protocols

The comparative data is derived from rigorous methodologies. Here are the core experimental protocols from the key studies cited.

Pharmacokinetic Study in Cattle [2]

- **Animals:** Four female Holstein cows.
- **Study Design:** A crossover design with a 4-week washout period. SMM was administered via both intravenous (5 mg/kg) and intra-ruminal (10 mg/kg) routes.
- **Sample Collection:** Blood samples were collected from the jugular vein at predetermined times post-administration. Plasma was separated by centrifugation and stored at -20°C until analysis.
- **Drug Analysis:** Plasma concentrations of SMM were determined using High-Performance Liquid Chromatography (HPLC) with a UV detector. Samples were prepared by deproteinization with perchloric acid, followed by filtration before injection into the HPLC system.

Metabolic and Excretion Study in Pigs, Chickens, and Rats [3]

- **Chemicals:** Tritium-labeled [³H]-SMZ (Sulfamethoxazole, a related sulfonamide) was synthesized with high specific activity and radiochemical purity.
- **Dosing and Sample Collection:** Animals received a single administration of [³H]-SMZ. The total radioactivity was monitored in excreta (urine and feces) for up to 14 days to perform a mass balance study.
- **Tissue Distribution:** After 7 days of continuous administration, radioactivity levels in various tissues (e.g., liver, kidney) were measured to determine distribution and persistence.
- **Metabolite Profiling:** Metabolites in excreta and tissues were identified and quantified using radio-HPLC, allowing for a comprehensive metabolite profile.

Pharmacokinetic and Metabolic Study in Humans [1]

- **Subjects:** Included both fast and slow acetylators.
- **Dosing and Sampling:** Subjects received an oral dose of SMM. Blood and urine samples were collected over time.
- **Analysis:** Plasma and urine were analyzed by HPLC to directly measure the parent drug and its N1-glucuronide and N4-acetyl metabolites. Protein binding was assessed using equilibrium dialysis.

Key Interpretations for Researchers

- **Species-Specific Metabolism is Critical:** The choice of animal model for translational research is crucial. For instance, pigs might be a better metabolic model than dogs for SMM, as pigs primarily use acetylation while dogs predominantly use hydroxylation [3].
- **Absorption is Influenced by Physiology:** In ruminants like cattle, the absorption rate of SMM is faster than less lipophilic sulfonamides, likely due to significant unionized drug fraction absorption from the forestomach [2].
- **Residue and Food Safety:** For food safety in animals like pigs and chickens, the parent SMM is the appropriate marker residue for monitoring, not its major metabolites, due to its longer persistence [3].

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